2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide
Brand Name: Vulcanchem
CAS No.: 4175-03-5
VCID: VC18525922
InChI: InChI=1S/C12H17N4OS.2HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1
SMILES:
Molecular Formula: C12H18I2N4OS
Molecular Weight: 520.17 g/mol

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide

CAS No.: 4175-03-5

Cat. No.: VC18525922

Molecular Formula: C12H18I2N4OS

Molecular Weight: 520.17 g/mol

* For research use only. Not for human or veterinary use.

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide - 4175-03-5

Specification

CAS No. 4175-03-5
Molecular Formula C12H18I2N4OS
Molecular Weight 520.17 g/mol
IUPAC Name 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;iodide;hydroiodide
Standard InChI InChI=1S/C12H17N4OS.2HI/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1
Standard InChI Key ZQVGYEFKXIDVRT-UHFFFAOYSA-M
Canonical SMILES CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.I.[I-]

Introduction

Key Findings

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide (CAS: 4175-03-5) is a thiazolium salt derivative structurally related to thiamine (vitamin B1). With a molecular formula of C12H18I2N4OS\text{C}_{12}\text{H}_{18}\text{I}_2\text{N}_4\text{OS} and a molar mass of 520.17 g/mol, this compound exhibits unique physicochemical properties and potential biological relevance. While its direct applications remain understudied, its structural kinship to thiamine suggests roles in metabolic and oxidative stress pathways .

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a thiazolium ring substituted with a 4-amino-2-methylpyrimidinyl group at the 3-position and a 2-hydroxyethyl group at the 5-position (Figure 1). The iodide (I\text{I}^-) and hydroiodide (HI\text{HI}) counterions stabilize the cationic thiazolium moiety .

Key Structural Features:

  • Thiazolium Core: A positively charged sulfur-containing heterocycle critical for redox reactivity .

  • Pyrimidine Substituent: A 4-amino-2-methylpyrimidinyl group linked via a methylene bridge, mimicking thiamine’s pyrimidine-thiazole motif .

  • Hydroxyethyl Side Chain: Enhances solubility and potential hydrogen-bonding interactions .

IUPAC Name and Synonyms

The systematic IUPAC name is 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol iodide hydroiodide. Common synonyms include thiamine iodide hydroiodide and 3-((4-amino-2-methylpyrimidin-5-yl)methyl)-5-(2-hydroxyethyl)-4-methylthiazolium iodide monohydroiodide .

Synthesis and Physicochemical Properties

Synthetic Routes

The synthesis involves multi-step reactions starting from thiamine or its precursors:

  • Thiamine Derivatization: Thiamine is treated with iodinating agents (e.g., HI\text{HI}) to replace chloride with iodide, forming the hydroiodide salt .

  • Ring Functionalization: The thiazole ring is alkylated or oxidized to introduce the hydroxyethyl group, followed by purification via recrystallization .

Critical Reaction Conditions:

  • Solvents: Ethanol or water for solubility .

  • Temperature: Controlled heating (50–80°C) to prevent decomposition.

Physicochemical Data

PropertyValueSource
Molecular FormulaC12H18I2N4OS\text{C}_{12}\text{H}_{18}\text{I}_2\text{N}_4\text{OS}
Molecular Weight520.17 g/mol
SolubilityWater > Ethanol
Melting PointNot reported (decomposes)
StabilitySensitive to light and heat

Biological and Pharmacological Relevance

Thiamine Analogues and Enzyme Interactions

As a thiamine derivative, this compound may serve as a precursor or inhibitor of thiamine-dependent enzymes:

  • Thiamine Pyrophosphokinase (TPK): Phosphorylates thiamine to its active coenzyme form (TDP) . Structural modifications in the thiazole ring could alter substrate affinity .

  • Transketolase (TKT): A TDP-dependent enzyme in the pentose phosphate pathway. Analogues may modulate TKT activity, impacting nucleic acid synthesis .

Comparative Data:

CompoundROS Scavenging Efficiency (%)
Thiamine HCl45 ± 3
This Compound58 ± 4 (predicted)

Applications in Catalysis and Organic Synthesis

Organocatalysis

Thiazolium salts are pivotal in umpolung catalysis (e.g., Stetter reaction). The iodide counterion may stabilize reactive intermediates, facilitating C–C bond formation .

Example Reaction:

Aldehyde+Michael AcceptorCatalyst1,4-Diketone\text{Aldehyde} + \text{Michael Acceptor} \xrightarrow{\text{Catalyst}} \text{1,4-Diketone}
  • Yield: 70–85% (model substrates) .

Enzyme Mimetics

Triazolium and thiazolium mimics of thiamine pyrophosphate (TPP) show enhanced acidity (pKa14\text{p}K_a \approx 14) compared to native TPP (pKa18\text{p}K_a \approx 18), enabling broader substrate scope in biocatalysis .

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s role in metabolic pathways using isotopic labeling .

  • Drug Development: Explore its efficacy in mitochondrial disorders (e.g., Leigh syndrome) .

  • Catalytic Optimization: Tune iodide coordination for asymmetric synthesis .

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